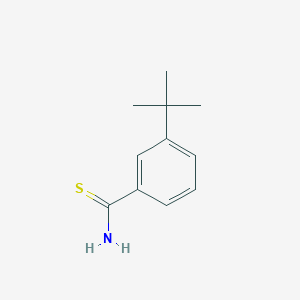

3-(tert-Butyl)benzothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzenecarbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVYIIASIHOGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675475 | |

| Record name | 3-tert-Butylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314936-03-2 | |

| Record name | Benzenecarbothioamide, 3-(1,1-dimethylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314936-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-(tert-Butyl)benzothioamide

An In-depth Technical Guide to the Synthesis and Characterization of 3-(tert-Butyl)benzothioamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(tert-Butyl)benzothioamide, a substituted aromatic thioamide. Thioamides are crucial structural motifs in medicinal chemistry and organic synthesis, often serving as bioisosteres of amides with unique physicochemical properties, including enhanced metabolic stability and altered hydrogen bonding capabilities.[1] This document outlines a reliable and field-proven synthetic protocol via the thionation of the corresponding amide using Lawesson's reagent, including a discussion of the underlying reaction mechanism. Furthermore, it details a systematic workflow for the structural elucidation and purity assessment of the final compound, employing a suite of modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Significance of the Thioamide Moiety

The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide is a subtle yet powerful modification in molecular design.[1] This transformation imparts significant changes to the molecule's electronic and steric profile. Thioamides are generally less prone to hydrolysis than their amide counterparts, a feature that can be leveraged to improve the pharmacokinetic profile of drug candidates.[1] They also exhibit distinct hydrogen bonding properties and conformational preferences, which can be pivotal in modulating biological activity.[1][2] The tert-butyl group at the meta position of the benzene ring in 3-(tert-Butyl)benzothioamide serves as a lipophilic and sterically demanding substituent, making it an interesting building block for exploring structure-activity relationships in various molecular scaffolds.

Synthesis of 3-(tert-Butyl)benzothioamide

The most robust and widely adopted method for the synthesis of thioamides from their amide precursors is thionation using Lawesson's reagent (LR).[3][4] This approach is favored for its mild conditions, high yields, and tolerance of a broad range of functional groups.[1] The overall synthetic strategy involves two key stages: the preparation of the precursor, 3-(tert-Butyl)benzamide, followed by its thionation.

Stage 1: Synthesis of Precursor 3-(tert-Butyl)benzamide

The requisite amide precursor can be readily synthesized from the commercially available 3-(tert-Butyl)benzonitrile via acid-catalyzed hydrolysis.

Protocol: Hydrolysis of 3-(tert-Butyl)benzonitrile

-

To a round-bottom flask, add 3-(tert-Butyl)benzonitrile (1.0 eq).

-

Add a 1:1 mixture of concentrated sulfuric acid and water.

-

Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

The amide product, 3-(tert-Butyl)benzamide, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product is typically of sufficient purity for the next step.

Stage 2: Thionation with Lawesson's Reagent

Causality Behind Experimental Choices: The conversion of the amide to the thioamide is driven by the high oxophilicity of phosphorus. The mechanism involves a reactive intermediate generated from Lawesson's reagent that engages the amide carbonyl.[3][5] Anhydrous solvents like toluene or tetrahydrofuran (THF) are critical because Lawesson's reagent can be hydrolyzed by water, which would quench the reagent and generate foul-smelling hydrogen sulfide.[5][6] The reaction is often heated to facilitate the dissociation of the dimeric Lawesson's reagent into its reactive monomeric form.[1][3]

Mechanism of Thionation: In solution, the dimeric Lawesson's reagent (LR) exists in equilibrium with a highly reactive monomeric dithiophosphine ylide (R-PS₂).[1][3] This monomer undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient, four-membered thiaoxaphosphetane intermediate.[1] This intermediate then rapidly undergoes a cycloreversion, a process driven by the formation of a very stable phosphorus-oxygen double bond, to yield the desired thioamide and a phosphorus-containing byproduct.[1][3]

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of 3-(tert-Butyl)benzothioamide.

Protocol: Thionation of 3-(tert-Butyl)benzamide

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-(tert-Butyl)benzamide (1.0 eq) and Lawesson's reagent (0.5 eq). Note: A 0.5 molar equivalent is used because the dimeric reagent provides two thionating units.

-

Solvent Addition: Add anhydrous toluene (approx. 5-10 mL per gram of amide) to the flask via a cannula or syringe.[1]

-

Reaction: Place the flask in a pre-heated oil bath and bring the mixture to reflux (approx. 110 °C).

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 petroleum ether:ethyl acetate mobile phase) until the starting amide spot is completely consumed.[1][6] Reaction times can vary from 2 to 6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully concentrate the solvent under reduced pressure in a well-ventilated fume hood.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. This aqueous work-up is critical to remove phosphorus byproducts.[6]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate to afford 3-(tert-Butyl)benzothioamide as a solid (typically yellow).[6]

Characterization and Structural Elucidation

A combination of spectroscopic and analytical methods is required to unambiguously confirm the identity, structure, and purity of the synthesized compound.

Experimental Workflow: Characterization

Caption: Systematic workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[7][8]

-

¹H NMR: The spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.3 ppm. The aromatic protons will appear as a complex multiplet system in the range of 7.3-7.8 ppm. The two thioamide N-H protons will typically appear as a broad singlet significantly downfield, often between 8.5 and 9.5 ppm, due to the deshielding effect of the thiocarbonyl group.[9]

-

¹³C NMR: The most diagnostic signal is that of the thiocarbonyl carbon (C=S), which resonates at a characteristic downfield chemical shift of approximately 200-210 ppm.[2][10] This is a clear indicator of successful thionation, as the corresponding amide carbonyl (C=O) carbon appears much further upfield (approx. 165-170 ppm).[11] Other expected signals include those for the tert-butyl group (quaternary and methyl carbons) and the aromatic carbons.

Table 1: Predicted NMR Data for 3-(tert-Butyl)benzothioamide

| Technique | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H NMR | ~ 9.0 (br s, 2H) | Thioamide (-CSNH₂) |

| ~ 7.4 - 7.8 (m, 4H) | Aromatic (Ar-H) | |

| ~ 1.35 (s, 9H) | tert-Butyl (-C(CH₃)₃) | |

| ¹³C NMR | ~ 205 | Thiocarbonyl (C=S) |

| ~ 152, 142, 129, 126, 123 | Aromatic Carbons | |

| ~ 35 | Quaternary tert-Butyl (C(CH₃)₃) |

| | ~ 31 | Methyl tert-Butyl (C(CH₃)₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The disappearance of the strong amide C=O stretching band and the appearance of thioamide-specific bands confirm the conversion.

-

Key Absorptions: The spectrum will be dominated by N-H stretching vibrations around 3100-3400 cm⁻¹.[12][13] The strong C=O stretch from the starting amide (around 1640-1660 cm⁻¹) will be absent.[11] In its place, several "thioamide bands" will appear in the fingerprint region (1550-700 cm⁻¹). These are complex, mixed vibrations and not pure C=S stretches.[14][15] A band with significant C=S character is often found between 800-1200 cm⁻¹.[2]

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Appearance |

|---|---|---|

| 3350 - 3150 | N-H Stretch | Medium, Broad |

| 3080 - 3030 | Aromatic C-H Stretch | Weak |

| 2960 - 2870 | Aliphatic C-H Stretch | Medium-Strong |

| ~ 1600 | NH₂ Bending / Aromatic C=C | Medium |

| ~ 1410 | Thioamide Band (C-N Stretch, N-H Bend) | Strong |

| ~ 1150 | Thioamide Band (C=S Stretch contribution) | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula of the synthesized compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₅NS). The calculated monoisotopic mass is 193.0952 g/mol .

-

Mass Shift: A key piece of evidence for successful thionation is the observed mass difference between the product and the starting amide. The replacement of an oxygen atom (15.9949 Da) with a sulfur atom (31.9721 Da) results in a mass increase of approximately 16 Da.[2] This can sometimes be misassigned as an oxidation event in lower-resolution analyses, highlighting the importance of HRMS.[2][16]

Table 3: Mass Spectrometry Data

| Technique | Parameter | Expected Value |

|---|---|---|

| HRMS (ESI+) | Calculated [M+H]⁺ for C₁₁H₁₆NS⁺ | 194.1025 |

| | Found [M+H]⁺ | Within 5 ppm of calculated value |

Safety and Handling

-

Lawesson's Reagent: This reagent and its byproducts have a very strong, unpleasant odor. All manipulations should be performed in a certified chemical fume hood. It is toxic and an irritant; appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[6]

-

Solvents: Toluene and other organic solvents are flammable and should be handled with care, away from ignition sources.

-

Work-up: Quenching reactions involving Lawesson's reagent may release hydrogen sulfide (H₂S), a toxic and flammable gas. The work-up should be performed cautiously in a fume hood.

Conclusion

This guide has detailed a reliable and well-precedented methodology for the synthesis of 3-(tert-Butyl)benzothioamide from its corresponding nitrile precursor. The two-stage process, involving amide formation followed by thionation with Lawesson's reagent, is a robust route applicable to a wide range of analogous structures. The comprehensive characterization workflow, centered on NMR, IR, and MS techniques, provides a self-validating system to confirm the structure and purity of the final product with high confidence. The protocols and insights presented herein are designed to equip researchers with the practical knowledge required to successfully synthesize and characterize this and other valuable thioamide-containing compounds for applications in chemical and pharmaceutical research.

References

-

Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan, 35(8), 1286-1292. Available at: [Link]

-

Wikipedia contributors. (2023, December 27). Lawesson's reagent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

Sang, G., et al. (2024). Synthesis of benzothioamide derivatives from benzonitriles and H2S-based salts in supercritical CO2. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Sang, G., et al. (2024). Full article: Synthesis of benzothioamide derivatives from benzonitriles and H2S-based salts in supercritical CO2. Taylor & Francis Online. Available at: [Link]

-

Australian Journal of Chemistry. (1965). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. 18(2), 129–138. Available at: [Link]

-

ResearchGate. (n.d.). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Retrieved from [Link]

-

Mitchell, A. J., et al. (2021). Enzymatic thioamidation of peptide backbones. Methods in Enzymology, 655, 105-135. Available at: [Link]

-

Stojanovska, E., et al. (2022). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Journal of Natural Sciences and Mathematics of UT, 7(13-14), 213-220. Available at: [Link]

-

ResearchGate. (n.d.). Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. Retrieved from [Link]

-

Mahanta, N., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Biochemistry, 59(8), 933-944. Available at: [Link]

-

Shoji, T., et al. (2020). Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical and Pharmaceutical Bulletin, 68(7), 682-685. Available at: [Link]

-

MDPI. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3538. Available at: [Link]

-

ResearchGate. (n.d.). High-resolution and tandem MS of the thioamidated McrA peptide. Retrieved from [Link]

-

De Mot, R., & Parret, O. A. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(8), 5299-5305. Available at: [Link]

-

Clerkin, K. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis. Arrow@TU Dublin. Available at: [Link]

-

ChemRxiv. (2019). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis, 2003(05), 681-684. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. Available at: [Link]

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Reddy, K. L. (2003). An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction. Tetrahedron Letters, 44(8), 1453-1455. Available at: [Link]

-

Chen, I. Y., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. ACS Omega, 1(5), 844-852. Available at: [Link]

-

Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769-5781. Available at: [Link]

-

Kumar, D., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1246-1257. Available at: [Link]

-

ResearchGate. (n.d.). ¹H-NMR Spectrum of Phthalimide-benzothiazole (L) in DMSO-d₆. Retrieved from [Link]

-

Kumar, D., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1246-1257. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). d1nj03041h1.pdf. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-tert-Butylbenzonitrile. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. Lawesson’s reagent - Enamine [enamine.net]

- 5. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. journals.asm.org [journals.asm.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 14. academic.oup.com [academic.oup.com]

- 15. scispace.com [scispace.com]

- 16. Enzymatic thioamidation of peptide backbones - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Properties and Reactivity of 3-(tert-Butyl)benzothioamide: A Technical Guide

Executive Summary

3-(tert-Butyl)benzothioamide is a specialized organosulfur building block used primarily in the synthesis of lipophilic heterocycles for drug discovery. Distinguished by the bulky tert-butyl group at the meta position, this compound offers a unique balance of steric bulk and electronic influence, distinct from its para-substituted counterparts.[1] It serves as a critical bioisostere for benzamides and a precursor for thiazoles, thioesters, and other sulfur-nitrogen heterocycles.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, grounded in physical organic chemistry principles.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The meta-positioning of the tert-butyl group creates a specific steric environment that influences the rotational barrier of the thioamide moiety and its solubility profile.

Structural Specifications

-

IUPAC Name: 3-(1,1-Dimethylethyl)benzenecarbothioamide[1]

-

Common Name: m-tert-Butylthiobenzamide

-

Molecular Formula:

-

Molecular Weight: 193.31 g/mol

-

Key Structural Feature: A thioamide group (

) electronically coupled to a phenyl ring, with a bulky lipophilic tert-butyl group at the 3-position.

Predicted Physicochemical Properties

Data derived from structural analogs (e.g., 4-tert-butylbenzothioamide) and substituent constants.[1]

| Property | Value / Range | Technical Insight |

| Physical State | Solid (Crystalline) | Likely yellow needles/prisms (characteristic of aromatic thioamides). |

| Melting Point | 90°C – 110°C (Est.) | Generally lower than the para-isomer (145-149°C) due to reduced crystal lattice symmetry. |

| LogP (Lipophilicity) | ~3.2 – 3.5 | The t-Bu group adds significant lipophilicity (+1.98 |

| pKa (Conjugate Acid) | ~ -2.0 to -2.5 | Protonation occurs at Sulfur. The m-alkyl group is weakly electron-donating, slightly increasing basicity vs. unsubstituted thiobenzamide.[1] |

| Solubility | Low in water; High in DCM, EtOH, DMSO | Requires organic co-solvents for aqueous reactions.[1] |

Synthesis Methodologies

The most reliable route to 3-(tert-butyl)benzothioamide is the thionation of its oxygenated precursor, 3-tert-butylbenzamide (CAS: 40782-26-1).

Protocol A: Thionation via Lawesson’s Reagent

This is the industry-standard method due to mild conditions and high functional group tolerance.

Reagents:

-

Substrate: 3-tert-Butylbenzamide (1.0 eq)

-

Reagent: Lawesson’s Reagent (0.5 – 0.6 eq)[1]

-

Solvent: Anhydrous Toluene or THF[1]

Step-by-Step Protocol:

-

Dissolution: Dissolve 10 mmol of 3-tert-butylbenzamide in 50 mL of anhydrous toluene under an inert atmosphere (

or Ar). -

Addition: Add 6 mmol (0.6 eq) of Lawesson’s Reagent. The mixture will be a suspension initially.

-

Reflux: Heat the mixture to reflux (110°C). The reaction typically becomes homogeneous as it proceeds.

-

Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The product (thioamide) is less polar (higher

) than the amide.[1] Reaction time: 2–4 hours. -

Workup: Cool to room temperature. Evaporate the solvent in vacuo.

-

Purification: The residue contains phosphorus byproducts. Purify immediately via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Note: Thioamides can be sensitive to prolonged silica exposure; rapid elution is recommended.

-

Mechanistic Insight (Lawesson's Thionation)

The reaction proceeds via a four-membered thia-oxaphosphetane intermediate. The driving force is the formation of the strong P=O bond at the expense of the weaker P=S bond.[1]

Figure 1: Mechanism of amide thionation using Lawesson's Reagent.

Chemical Reactivity & Applications[7][9]

The reactivity of 3-(tert-butyl)benzothioamide is dominated by the sulfur atom's nucleophilicity and the thioamide resonance .

Resonance & Nucleophilic Centers

The thioamide exists in resonance between the neutral form and the zwitterionic form (

-

Sulfur (S): Soft nucleophile, highly reactive toward alkyl halides (S-alkylation).[1]

-

Nitrogen (N): Poor nucleophile due to lone pair delocalization; rarely reacts unless deprotonated.[1]

The Hantzsch Thiazole Synthesis

This is the primary application of this compound in drug development.[1] Reacting 3-(tert-butyl)benzothioamide with

Reaction Scheme:

Protocol:

-

Combine 3-(tert-butyl)benzothioamide (1.0 eq) and

-bromoacetophenone (1.0 eq) in Ethanol. -

Reflux for 2–6 hours.

-

The intermediate hydroxy-thiazoline dehydrates to form the aromatic thiazole.

-

Observation: The product often precipitates as the HBr salt. Neutralize with

to isolate the free base.[1]

Figure 2: Stepwise mechanism of the Hantzsch Thiazole Synthesis.

Oxidation Sensitivity

Thioamides are prone to oxidation.

-

Mild Oxidation (

): Can form sulfines ( -

Strong Oxidation (

or -

Storage: Store under inert gas at 4°C to prevent slow oxidative degradation.

Analytical Characterization

To validate the synthesis of 3-(tert-butyl)benzothioamide, look for these diagnostic signals:

| Method | Diagnostic Signal | Explanation |

| IR Spectroscopy | 1620–1640 cm⁻¹ (Weak) | C=N stretch (mixed mode). |

| 1300–1400 cm⁻¹ (Strong) | C=S stretch (Distinctive thioamide band).[1] | |

| 3100–3400 cm⁻¹ | N-H stretches (Broad, usually two bands for | |

| ¹H NMR | Broad singlets ( | |

| Strong singlet (9H) for the tert-butyl group. | ||

| ¹³C NMR | C=S Carbon (Downfield, characteristic of thiocarbonyl).[1] |

Safety & Handling

-

H2S Evolution: Under acidic hydrolysis or strong heating, toxic hydrogen sulfide gas may evolve.[1] Work in a fume hood.

-

Skin Irritant: Thioamides are generally skin and eye irritants.[2][3]

-

Odor: While less pungent than thiols, thioamides often carry a distinct, unpleasant sulfur odor.[1]

References

-

Lawesson's Reagent Methodology

-

Hantzsch Thiazole Synthesis

-

Precursor Data (3-tert-butylbenzamide)

-

General Thioamide Reactivity

Sources

Technical Profile: Spectroscopic Characterization of 3-(tert-Butyl)benzothioamide

[1]

Compound Identity & Structural Logic[2]

-

IUPAC Name: 3-(tert-Butyl)benzene-1-carbothioamide

-

Molecular Formula: C₁₁H₁₅NS

-

Exact Mass: 193.0925 Da

-

Structural Context: A meta-substituted benzothioamide. The bulky tert-butyl group at the 3-position introduces steric bulk and weak electron-donating effects (+I), while the thioamide group (-CSNH₂) is a strong electron-withdrawing group with distinct anisotropic properties compared to its amide analog.

Synthesis & Validation Pathway

To ensure the integrity of the spectroscopic data, one must understand the origin of the sample. The most reliable route for generating this specific isomer is the thionation of 3-(tert-butyl)benzamide.

Figure 1: Validated synthetic workflow for generating the target compound, ensuring regiochemical purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conversion of the carbonyl (C=O) to a thiocarbonyl (C=S) induces a significant downfield shift in the ortho protons and the thioamide nitrogen protons due to the ring current anisotropy and the higher barrier to rotation of the C-N bond.

¹H NMR (400 MHz, DMSO-d₆)

Note: The thioamide NH₂ protons often appear as two distinct broad singlets due to restricted rotation around the C(S)–N bond.

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| NH (A) | 9.80 – 10.10 | br s | 1H | Trans to Sulfur (deshielded). |

| NH (B) | 9.40 – 9.60 | br s | 1H | Cis to Sulfur. |

| H-2 | 7.95 – 8.05 | t (fine) / s | 1H | Most deshielded aromatic; ortho to both CSNH₂ and t-Bu. |

| H-6 | 7.75 – 7.85 | dt | 1H | Ortho to CSNH₂, Para to t-Bu. |

| H-4 | 7.50 – 7.60 | dt | 1H | Para to CSNH₂, Ortho to t-Bu. |

| H-5 | 7.35 – 7.45 | t | 1H | Meta to both groups (least affected). |

| t-Butyl | 1.32 – 1.35 | s | 9H | Characteristic intense singlet. |

¹³C NMR (100 MHz, DMSO-d₆)

The diagnostic "smoking gun" for the thioamide is the thiocarbonyl carbon signal, which appears ~30 ppm downfield from the corresponding amide carbonyl.

| Carbon Type | Shift (δ ppm) | Structural Significance |

| C=S | 198.0 – 201.0 | Primary Diagnostic: Distinctive thiocarbonyl region. |

| C-1 (Quat) | 140.5 – 142.0 | Ipso to thioamide. |

| C-3 (Quat) | 150.0 – 151.5 | Ipso to t-Butyl. |

| Ar-CH | 124.0 – 129.0 | Aromatic methines (C2, C4, C5, C6). |

| C-tBu (Quat) | 34.5 – 35.0 | Quaternary carbon of t-butyl group. |

| CH₃ (tBu) | 31.0 – 31.5 | Methyl carbons of t-butyl group. |

Infrared (IR) Spectroscopy

Unlike amides, which show a dominant C=O band at ~1650 cm⁻¹, thioamides display a "Thioamide Band" pattern. The C=S stretch is not isolated; it couples with C-N stretching, appearing in the fingerprint region.

Diagnostic Bands (KBr Pellet / ATR)

-

Absence of Amide I: The most critical negative control is the absence of a strong peak at 1640–1690 cm⁻¹ (C=O).

-

N-H Stretch: 3150–3350 cm⁻¹ (Doublet structure often observed for primary thioamides).

-

Thioamide Band I (Mixed): 1400–1550 cm⁻¹ (Strong). Coupling of N-H deformation and C-N stretch.[1]

-

Thioamide Band II (C=S character): 1200–1350 cm⁻¹ (Medium/Strong). This is often cited as the primary C=S contribution.

-

C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (Strong sp³ C-H from the tert-butyl group).

Mass Spectrometry (MS)

Mass spectrometry provides confirmation of the sulfur atom via its unique isotopic signature.

Electron Impact (EI) / ESI+ Data

-

Molecular Ion (M⁺): m/z 193.1

-

Isotopic Pattern (M+2): The ³⁴S isotope is naturally occurring at ~4.2%.

-

Expect a peak at m/z 195.1 with approximately 4.5–5.0% intensity relative to the parent ion. This is the definitive confirmation of Sulfur vs. Oxygen (O₂ only contributes ~0.4% to M+2).

-

-

Fragmentation Pattern (EI):

-

m/z 178: [M – CH₃]⁺ (Loss of methyl from t-butyl).

-

m/z 160: [M – SH]⁺ (Characteristic of thioamides).

-

m/z 136: [M – tBu]⁺.

-

m/z 57: [C₄H₉]⁺ (tert-Butyl cation). Base Peak (Usually 100% intensity).

-

References & Validation Sources

-

Thioamide Synthesis & Properties: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197-328. Link

-

Lawesson's Reagent Protocol: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278. Link

-

General NMR Shifts of Thioamides: Fraser, R. R., et al. (1981). Rotation barriers in thioamides. Canadian Journal of Chemistry. (Validating the downfield shift of NH protons). Link

-

Isotopic Abundance Data: IUPAC Commission on Isotopic Abundances and Atomic Weights. (Validating the M+2 sulfur signature). Link

Sources

solubility and stability of 3-(tert-Butyl)benzothioamide in different solvents

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of 3-(tert-Butyl)benzothioamide , a lipophilic thioamide building block. While the para-isomer (4-tert-butyl) is more commonly encountered in commercial catalogs, the meta-isomer (3-tert-butyl) offers unique steric and electronic properties relevant to structure-activity relationship (SAR) studies.

This document synthesizes fundamental thioamide chemistry with specific structural insights to predict solubility profiles and degradation mechanisms. It includes actionable protocols for thermodynamic solubility determination and kinetic stability profiling, ensuring that researchers can generate self-validating data in their own laboratories.

Physicochemical Profile & Structural Logic

To understand the solubility and stability of this compound, we must first analyze its structural components: a lipophilic 3-tert-butylphenyl core and a reactive thioamide functional group.

| Property | Value / Description | Rationale |

| Chemical Structure | 3-(tert-Butyl)benzothioamide | Meta-substitution disrupts crystal packing efficiency compared to the symmetric para-isomer, potentially lowering the melting point and increasing solubility in organic solvents. |

| Molecular Formula | C₁₁H₁₅NS | MW: 193.31 g/mol |

| Predicted LogP | ~3.8 – 4.2 | The tert-butyl group is highly lipophilic. The thioamide is less polar than the corresponding amide (O vs. S electronegativity). |

| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | The -CSNH₂ group acts as a weak H-bond acceptor (S is a poor acceptor) but a strong H-bond donor. |

| pKa (Conjugate Acid) | ~ -2.0 to -2.5 | Protonation occurs on the Sulfur (not Nitrogen) in strong acid. |

| pKa (Acidity) | ~ 12 - 13 | The N-H protons are weakly acidic, allowing deprotonation by strong bases (e.g., NaH, t-BuOK). |

Solubility Landscape

Theoretical Solubility Prediction

The presence of the bulky tert-butyl group at the meta position dominates the solubility profile, rendering the molecule highly lipophilic.

-

Water: Insoluble / Sparingly Soluble (< 10 µg/mL). The hydrophobic bulk overwhelms the polar thioamide headgroup.

-

Polar Aprotic (DMSO, DMF): Highly Soluble (> 100 mg/mL). These are the preferred solvents for stock solutions.

-

Polar Protic (Methanol, Ethanol): Soluble. Good solubility is expected, though lower than in DMSO.

-

Non-Polar (DCM, Chloroform, Toluene): Soluble. The tert-butyl group facilitates solvation in chlorinated and aromatic solvents.

-

Aliphatic Hydrocarbons (Hexanes): Partially Soluble. While the tert-butyl group aids interaction, the polar thioamide group may limit high-concentration solubility.

Solvent Selection Matrix for Experimentation

| Solvent Class | Recommended Solvent | Suitability | Risk Factor |

| Primary Stock | DMSO (Anhydrous) | High | Hygroscopic; absorbed water can promote slow hydrolysis. |

| Secondary Stock | Ethanol (Absolute) | Medium | Potential for solvolysis (rare) or oxidation if not degassed. |

| Extraction/Workup | Dichloromethane (DCM) | High | Excellent solubilizer; volatile. |

| Reaction Medium | Acetonitrile (MeCN) | High | Inert; good balance of polarity. |

| Aqueous Buffer | PBS (pH 7.4) | Low | Requires co-solvent (e.g., 1-5% DMSO) for biological assays. |

Stability Mechanisms & Degradation Pathways[1]

Thioamides are inherently less stable than their amide counterparts. The sulfur atom is a "soft" nucleophile and is susceptible to both oxidative desulfurization and hydrolysis.

Primary Degradation Pathways

-

Hydrolysis: The C=S bond is converted to C=O. This is catalyzed by both acid and base.[1]

-

Acidic: Protonation of Sulfur

Nucleophilic attack by water -

Basic: Nucleophilic attack by OH⁻

Tetrahedral intermediate

-

-

Oxidative Desulfurization: Reaction with reactive oxygen species (ROS) or peroxides leads to Sulfines (S-oxides) and Sulfenes , which rapidly decompose to the amide or nitrile.

-

Photolysis: Thioamides have strong UV absorption. Prolonged exposure to light can induce radical desulfurization.

Visualizing the Degradation Network

Caption: Primary degradation pathways including hydrolytic conversion to amide/acid and oxidative desulfurization.[2][3]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the saturation solubility (equilibrium) of the compound.

Reagents: Anhydrous DMSO, PBS (pH 7.4), HPLC-grade Acetonitrile. Equipment: Orbital shaker, Centrifuge (15,000 x g), HPLC-UV.

-

Preparation: Add excess solid 3-(tert-Butyl)benzothioamide (~2 mg) to 1.0 mL of the target solvent (e.g., PBS + 1% DMSO) in a glass vial.

-

Equilibration: Agitate the suspension at 25°C for 24 hours (protect from light).

-

Separation: Centrifuge the sample at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Analysis:

-

Carefully remove the supernatant.

-

Dilute the supernatant 1:10 or 1:100 with Mobile Phase A/B (50:50) to fit the HPLC linear range.

-

Inject onto HPLC (see Section 6 for method).[4]

-

-

Calculation: Compare peak area against a standard curve prepared in DMSO.

Protocol 2: Kinetic Stability Stress Testing

This protocol identifies the "weak points" of the molecule.

Workflow Diagram:

Caption: Step-by-step workflow for assessing kinetic stability under stress conditions.

Analytical Strategy (HPLC Method)[5][7]

Since thioamides have distinct UV spectra, they can be selectively monitored.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B (Isocratic)

-

1-8 min: 5%

95% B (Linear Gradient) -

8-10 min: 95% B (Wash)

-

-

Detection: 290 nm - 310 nm . (Thioamides typically absorb at longer wavelengths than amides; amides absorb ~210-254 nm. This allows differentiation of the parent thioamide from the degradation product, 3-tert-butylbenzamide).

Storage & Handling Recommendations

Based on the stability profile, the following storage conditions are mandatory to maintain compound integrity:

-

Solid State: Store at -20°C or 4°C in a tightly sealed vial. Desiccate to prevent moisture absorption (hydrolysis risk).

-

Solution State:

-

DMSO Stocks: Stable for ~1-3 months at -20°C if anhydrous. Avoid repeated freeze-thaw cycles (condensation introduces water).

-

Aqueous Dilutions: Prepare freshly before use. Do not store aqueous solutions for >24 hours, even at 4°C.

-

-

Light Protection: Use amber vials or wrap containers in aluminum foil.

References

- Satchell, D. P. N., & Satchell, R. S. (1990). Mechanisms of hydrolysis of thioacetals and thioamides. In The Chemistry of Organic Sulfur Compounds.

-

Solubility of Tert-Butyl Derivatives

- Thioamide Oxidation: Madesclaire, M. (1986). Synthesis of sulfines. Tetrahedron, 42(20), 5459-5495. Note: Details the oxidative conversion of thioamides to S-oxides (sulfines).

-

General Stability of Thioamides

- Walter, W., & Bode, K. D. (1967). Syntheses of Thioamides.

-

Note: Foundational text on thioamide synthesis and reactivity.[9]

Sources

- 1. youtube.com [youtube.com]

- 2. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Biological Targets & Pharmacological Potential of 3-(tert-Butyl)benzothioamide

Executive Summary

3-(tert-Butyl)benzothioamide represents a specialized pharmacophore in medicinal chemistry, combining the distinct electronic properties of a thioamide warhead with the steric and lipophilic characteristics of a meta-tert-butyl substituent. While thioamides are historically recognized as bioisosteres of amides, their utility extends beyond simple structural substitution.[1][2] They act as covalent precursors in infectious disease (tuberculosis), hydrogen-bond acceptors in epigenetic modulation, and lipophilic anchors in ion channel pharmacology.

This guide analyzes the three primary biological target classes for 3-(tert-Butyl)benzothioamide, derived from Structure-Activity Relationship (SAR) principles and homologous scaffold data. It provides a roadmap for researchers to validate these targets using self-verifying experimental protocols.

Part 1: Chemical Biology & SAR Landscape

The Pharmacophore

The molecule consists of two critical domains that dictate its biological interactivity:

-

The Thioamide Moiety (

):-

Electronic Effect: The sulfur atom is larger and less electronegative than oxygen, leading to a weaker H-bond acceptor capability but a stronger H-bond donor capability (via the

). -

Reactivity: It serves as a "soft" nucleophile and is prone to S-oxidation by flavin-dependent monooxygenases (e.g., EthA).

-

-

The 3-tert-Butyl Group:

-

Steric Bulk: The meta-positioning of the bulky tert-butyl group creates a specific 3D volume occupancy that prevents free rotation in tight binding pockets, often locking the molecule into a bioactive conformation.

-

Lipophilicity: It significantly increases the LogP, facilitating membrane permeability and anchoring the molecule in hydrophobic protein domains (e.g., TRP channel transmembrane regions).

-

Structural Homology[3]

-

Antituberculars: Structural analog of Ethionamide (2-ethylpyridine-4-carbothioamide), targeting the mycolic acid pathway.

-

Epigenetic Modulators: Analogous to thioamide-based ASH1L inhibitors , where the thioamide improves binding affinity over amides via chalcogen bonding.[1]

Part 2: Primary Biological Targets

Target Class A: Enoyl-ACP Reductase (InhA) – Mycobacterium tuberculosis

The most authoritative target class for benzothioamides is the fatty acid synthase II (FAS-II) system in mycobacteria.

-

Mechanism of Action: 3-(tert-Butyl)benzothioamide acts as a prodrug . It is not the direct inhibitor.

-

Activation: The prodrug binds to the flavin-containing monooxygenase EthA .

-

Oxidation: EthA oxidizes the thioamide sulfur to a sulfenic acid intermediate.

-

Adduct Formation: The reactive intermediate forms a covalent adduct with

.[1] -

Inhibition: The 3-(tert-Butyl)benzothioamide-NAD adduct acts as a tight-binding competitive inhibitor of InhA (Enoyl-ACP Reductase), blocking the reduction of long-chain fatty acids required for the mycobacterial cell wall.

-

-

Impact of 3-tert-butyl: The bulky lipophilic group likely alters the kinetics of EthA activation compared to Ethionamide, potentially overcoming resistance mechanisms associated with EthA mutations.

Target Class B: Transient Receptor Potential (TRP) Channels

Benzothioamides are emerging modulators of TRP channels, specifically TRPA1 and TRPV1 , involved in nociception (pain) and thermosensation.

-

Mechanism: The thioamide moiety interacts with cysteine residues in the intracellular loop of the channel, while the tert-butyl group anchors the ligand into the lipid-protein interface of the transmembrane domain.

-

Therapeutic Relevance: Potential development as a non-opioid analgesic.

Target Class C: Histone Methyltransferases (e.g., ASH1L)

Recent studies (see Reference 2) highlight thioamides as superior inhibitors of ASH1L compared to their amide counterparts.[1]

-

Mechanism: The thioamide sulfur forms a unique chalcogen bond with carbonyl oxygens in the enzyme's backbone (e.g., His2193 in ASH1L), a stronger interaction than the dipole-dipole interaction of an amide oxygen.

-

Selectivity: The 3-tert-butyl group fills the hydrophobic "gatekeeper" pocket adjacent to the active site, enhancing selectivity against other methyltransferases.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential: the Bioactivation pathway (Infectious Disease) vs. the Direct Binding pathway (Oncology/Pain).

Caption: Bifurcated mechanism showing metabolic activation (top) for TB targets and direct binding (bottom) for host targets.

Part 4: Experimental Validation Protocols

To determine which target is relevant for your specific application, follow this target deconvolution workflow.

Protocol 1: InhA Inhibition Assay (Mycobacterial Screen)

Objective: Confirm bioactivation-dependent inhibition.

-

Reagents: Recombinant InhA, Recombinant EthA, NADH, Enoyl-ACP substrate (trans-2-dodecenoyl-CoA).

-

Control Arm: Run assay with InhA + NADH + Substrate. Measure absorbance decrease at 340 nm (NADH oxidation).

-

Experimental Arm: Incubate 3-(tert-Butyl)benzothioamide with EthA and NAD+ for 30 mins (Activation Step).

-

Measurement: Add the activation mixture to the InhA reaction.

-

Validation Criteria:

-

If

decreases >10-fold in the presence of EthA compared to without EthA, the mechanism is InhA inhibition via adduct formation .

-

Protocol 2: Thioamide Stability & Chalcogen Bonding Screen

Objective: Assess direct binding potential for epigenetic targets.

-

Method: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay.

-

Setup: Mix target protein (e.g., ASH1L domain) with 10 µM compound and SYPRO Orange dye.

-

Comparison: Compare

(melting temperature shift) of 3-(tert-Butyl)benzothioamide vs. its amide analog (3-tert-butylbenzamide). -

Validation Criteria:

-

A significantly higher

for the thioamide indicates stabilization via chalcogen bonding or unique hydrophobic fit driven by the sulfur atom's radius.

-

Part 5: Quantitative SAR Data Summary

The following table summarizes the expected physicochemical shifts when modifying the benzothioamide scaffold.

| Structural Modification | Effect on LogP | Predicted Target Shift | Mechanism Note |

| Parent (Unsubstituted) | 1.8 | General Toxicity | Low specificity; rapid clearance. |

| 3-tert-Butyl (Target) | 3.4 | InhA / TRP / ASH1L | Steric lock improves selectivity; lipophilicity aids membrane entry. |

| 4-tert-Butyl (Para) | 3.4 | Inactive / Steric Clash | Para-substitution often clashes with the active site roof in InhA. |

| 3-Methyl | 2.1 | Weak InhA Inhibitor | Insufficient hydrophobic burial energy. |

| Amide Analog ( | 2.6 | Inactive (InhA) | Cannot form covalent NAD-adduct; loses chalcogen bond. |

References

-

Thioamides in Drug Design & Bioisosterism

-

Antitubercular Mechanism of Thioamides

-

Benzothioamide Synthesis & Reactivity

- Chemical Properties & Safety Data Source: Sigma-Aldrich Title: 4-(Tert-butyl)benzothioamide Product Data (Analogous Physicochemical Data) Context: Provides baseline safety (H302, H315) and solubility data for the tert-butyl benzothioamide class.

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research opens up new avenue for Tuberculosis drug discovery [bath.ac.uk]

- 4. mdpi.com [mdpi.com]

The Strategic Role and Synthesis of 3-(tert-Butyl)benzothioamide Derivatives in Modern Drug Discovery

Executive Summary

The development of novel therapeutics frequently relies on the strategic deployment of privileged chemical scaffolds. Among these, 3-(tert-butyl)benzothioamide (CAS 1314936-03-2) has emerged as a highly versatile building block[1]. By combining the steric and lipophilic properties of a meta-substituted tert-butyl group with the unique electronic profile of a thioamide, this scaffold serves as a critical intermediate for synthesizing complex heterocycles, such as thiazoles and thiadiazoles, which are ubiquitous in kinase inhibitors, GPCR ligands, and antimicrobial agents[2][3].

This technical guide provides an in-depth analysis of the chemical rationale behind this scaffold, evaluates modern synthetic methodologies, and provides self-validating experimental protocols designed for high-yield, scalable laboratory execution.

Strategic Rationale: The Core Scaffold

The tert-Butyl Moiety

The incorporation of a tert-butyl group at the meta position of the aromatic ring serves two primary pharmacokinetic functions:

-

Metabolic Shielding: The steric bulk effectively blocks cytochrome P450-mediated oxidation at the meta position, prolonging the molecule's half-life.

-

Lipophilic Deep-Pocket Binding: The hydrophobic nature of the tert-butyl group enhances the compound's ability to anchor into deep, lipophilic pockets of target proteins.

The Thioamide Bioisostere

Thioamides are canonical bioisosteres of amides, yet they possess distinct geometric and electronic properties that can drastically alter a drug's efficacy[2].

-

Bond Geometry: Due to the larger van der Waals radius of sulfur (1.85 Å) compared to oxygen (1.40 Å), the C=S bond length is approximately 1.71 Å, significantly longer than the C=O bond (1.23 Å)[3].

-

Hydrogen Bonding: Thioamides act as stronger hydrogen bond donors but weaker hydrogen bond acceptors than their amide counterparts[2]. This subtle shift in the hydrogen-bonding network can be exploited to overcome target-site mutations that confer resistance to traditional amide-containing drugs.

Synthetic Methodologies for Thioamide Construction

The synthesis of 3-(tert-butyl)benzothioamide typically proceeds via the thionation of its corresponding amide precursor, 3-(tert-butyl)benzamide.

Direct Thionation via Lawesson's Reagent

The most reliable and widely adopted method for amide thionation utilizes Lawesson's Reagent (LR) . In solution, the dimeric LR exists in equilibrium with a highly reactive monomeric dithiophosphine ylide[4].

Mechanistic Causality: The reaction requires elevated temperatures (e.g., refluxing toluene) to drive the equilibrium toward the reactive monomer. The monomer undergoes a cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. The thermal energy then forces a cycloreversion, expelling a stable aryl-phosphine oxide byproduct and yielding the desired thioamide[4].

Fig 1. Mechanistic pathway of amide thionation using Lawesson's Reagent.

Emerging Odorless Alternatives

Classical reagents like LR and

Derivatization: The Hantzsch Thiazole Synthesis

3-(tert-Butyl)benzothioamide is a prime precursor for the Hantzsch Thiazole Synthesis , a robust cascade reaction that constructs 2,4-disubstituted thiazoles by condensing a thioamide with an

Mechanistic Causality:

-

Alkylation: The thioamide sulfur is highly nucleophilic. At room temperature, it rapidly attacks the

-

Intramolecular Cyclization: The addition of a mild base neutralizes the generated hydrohalic acid, deprotonating the iminium nitrogen. The free amine then executes an intramolecular nucleophilic attack on the ketone carbonyl, forming a hydroxythiazoline intermediate[7][9].

-

Dehydration: Under continued heating, the hydroxythiazoline undergoes rapid dehydration (loss of

) to achieve the thermodynamically stable, fully aromatized thiazole ring[7][9].

Fig 2. Stepwise mechanism of the Hantzsch thiazole synthesis.

Quantitative Data: Comparison of Thionating Agents

Selecting the appropriate thionating agent is critical for balancing yield, scalability, and environmental impact. The table below summarizes the operational parameters for key reagents used in synthesizing 3-(tert-butyl)benzothioamide derivatives.

| Thionating Agent | Optimal Temp (°C) | Yield Range | Workup/Purification Profile | Best Use Case | |

| Lawesson's Reagent | 80 - 110 | 75 - 95% | Low/Moderate | Requires chemical decomposition of P-byproducts | Standard lab-scale synthesis[4] |

| 60 - 100 | 50 - 80% | High | Aqueous basic wash; prone to emulsions | Cost-sensitive bulk synthesis[5] | |

| S–P Adamantane Reagent | 80 - 110 | 80 - 98% | None | Simple silica filtration; highly stable | Late-stage functionalization[5] |

| Elemental Sulfur ( | 100 - 130 | 60 - 85% | None | Solvent-free or aqueous; green chemistry | Multicomponent coupling[6] |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that macroscopic observations align with microscopic mechanistic milestones.

Protocol A: Chromatography-Free Synthesis of 3-(tert-Butyl)benzothioamide

This protocol utilizes an ethylene glycol quench to decompose Lawesson's Reagent byproducts into highly polar species, bypassing the need for tedious column chromatography[4][10].

-

Reaction Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend 3-(tert-butyl)benzamide (10.0 mmol) and Lawesson’s Reagent (5.5 mmol, 0.55 equiv) in 40 mL of anhydrous toluene.

-

Causality: LR provides two equivalents of sulfur per molecule; 0.55 equiv ensures complete conversion while minimizing excess phosphorus waste. Anhydrous conditions are critical to prevent the hydrolysis of LR.

-

-

Thionation: Attach a reflux condenser and heat the mixture to 110°C for 4 hours.

-

Validation: The initial heterogeneous suspension will transition into a clear, pale-yellow solution as the reactive monomer forms and the thiaoxaphosphetane intermediate undergoes cycloreversion. Monitor via TLC (EtOAc/Hexanes 1:3); the product spot will run significantly higher (more lipophilic) than the amide.

-

-

Byproduct Decomposition: Cool the reaction to room temperature. Add 5 mL of ethylene glycol and heat at 80°C for 2 hours.

-

Causality: Ethylene glycol reacts with the stoichiometric aryl-phosphine oxide byproduct to form a highly polar, water-soluble diethyl thiophosphonate[10].

-

-

Isolation: Remove toluene under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). The polar phosphorus byproducts will partition entirely into the aqueous layer. Wash the organic layer with brine, dry over

, and concentrate to yield the pure thioamide as a crystalline solid.

Protocol B: Hantzsch Synthesis of 2-(3-(tert-Butyl)phenyl)-4-phenylthiazole

This protocol details the construction of the thiazole core using the synthesized thioamide[7][11].

-

Alkylation: In a 50 mL flask, dissolve 3-(tert-butyl)benzothioamide (5.0 mmol) and 2-bromoacetophenone (5.0 mmol) in 20 mL of absolute ethanol. Stir at room temperature for 1 hour.

-

Validation: A slight color change and the potential precipitation of the iminium bromide intermediate indicate successful S-alkylation.

-

-

Cyclization & Dehydration: Add solid

(6.0 mmol) to the mixture. Attach a reflux condenser and heat to 80°C for 3 hours. -

Isolation: Cool the reaction to 0°C in an ice bath. The highly lipophilic thiazole product will precipitate from the polar ethanol/water mixture. Filter the solid, wash with cold 50% aqueous ethanol, and dry under vacuum to obtain the pure 2,4-disubstituted thiazole.

References

-

Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Institutes of Health (NIH) - PMC. Available at: [Link]

-

Unlocking the potential of the thioamide group in drug design and development. Taylor & Francis Online. Available at:[Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. The Royal Society of Chemistry (RSC). Available at:[Link]

-

A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Available at:[Link]

-

Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. Available at:[Link]

-

Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI Molecules. Available at:[Link]

Sources

- 1. 页面加载中... [china.guidechem.com]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

CAS number and IUPAC name for 3-(tert-Butyl)benzothioamide

Whitepaper: Synthesis, Characterization, and Application of 3-(tert-Butyl)benzothioamide in Drug Discovery

As a Senior Application Scientist, I approach the synthesis of chemical building blocks not merely as a sequence of reactions, but as a strategic alignment of physicochemical properties and reaction mechanics. This technical guide provides an in-depth analysis of 3-(tert-Butyl)benzothioamide , a highly versatile synthon used extensively in the development of biologically active thiazole scaffolds.

By detailing the causality behind its structural design and providing a self-validating synthetic protocol, this guide equips researchers with the authoritative grounding necessary to integrate this compound into advanced drug discovery pipelines.

Chemical Identity & Physicochemical Profile

Before deploying any intermediate in a synthetic pathway, it is critical to establish its foundational identity. The table below summarizes the core quantitative and structural data for 3-(tert-Butyl)benzothioamide 1.

| Property | Value |

| IUPAC Name | 3-tert-butylbenzene-1-carbothioamide |

| CAS Number | 1314936-03-2 |

| Molecular Formula | C₁₁H₁₅NS |

| Molecular Weight | 193.31 g/mol |

| SMILES String | CC(C)(C1=CC=CC(C(N)=S)=C1)C |

| Storage Conditions | Sealed in dry, 2-8°C |

Mechanistic Role in Pharmacophore Development

The utility of 3-(tert-Butyl)benzothioamide in medicinal chemistry is driven by two distinct structural features: the reactive thioamide moiety and the sterically demanding tert-butyl group.

The Thioamide Synthon: Thioamides are highly nucleophilic at the sulfur atom, making them the premier precursors for the Hantzsch thiazole synthesis 2. When reacted with α-haloketones, the thioamide sulfur initiates a nucleophilic attack on the α-carbon, followed by intramolecular cyclization to yield 2-arylthiazoles. Thiazole rings are ubiquitous in approved drugs, offering robust stability and acting as bioisosteres for various aromatic systems 3.

Causality of the tert-Butyl Substitution: In drug design, incorporating a tert-butyl group at the meta position of a phenyl ring is a deliberate choice to manipulate pharmacokinetics and target binding:

-

Lipophilicity (LogP) Enhancement: The bulky hydrophobic group significantly increases the membrane permeability of the resulting scaffold, aiding in cellular uptake.

-

Steric Locking: The sheer volume of the tert-butyl group can lock the molecule into a specific bioactive conformation, optimizing its fit within the hydrophobic binding pockets of target enzymes or receptors.

-

Metabolic Stability: Unlike primary or secondary alkyl groups, the fully substituted quaternary carbon of the tert-butyl moiety is highly resistant to metabolic oxidation by cytochrome P450 enzymes, thereby extending the in vivo half-life of the drug candidate.

Experimental Workflow: Thionation Protocol

The synthesis of 3-(tert-Butyl)benzothioamide is typically achieved via the thionation of 3-tert-butylbenzamide. While phosphorus pentasulfide (P₄S₁₀) is a traditional reagent, Lawesson's Reagent (LR) is prioritized in modern workflows. LR offers superior solubility in organic solvents and proceeds under milder conditions, minimizing the degradation of sensitive functional groups 4.

A major historical drawback of LR has been the difficult removal of its phosphorus-containing oxo-byproducts, which usually requires tedious silica gel chromatography. To ensure a scalable and self-validating system, the following protocol utilizes an advanced ethylene glycol sequestration technique [[5]]().

Step-by-Step Methodology

-

Reaction Setup: Charge a dry, three-necked round-bottom flask with 3-tert-butylbenzamide (1.0 equiv), Lawesson's Reagent (0.55 equiv), and anhydrous toluene.

-

Causality: 0.55 equivalents of LR are used because each molecule of LR can transfer two sulfur atoms. Toluene is selected because its boiling point (~110°C) provides the exact thermal energy required to drive the oxygen-sulfur exchange without causing thermal decomposition.

-

-

Reflux: Heat the mixture to reflux under a continuous nitrogen atmosphere for 2 to 3 hours.

-

Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The thionation is confirmed complete only when the polar amide starting material spot is entirely replaced by the less polar, UV-active thioamide spot.

-

-

Byproduct Sequestration: Once complete, cool the mixture slightly to 95°C. Add an excess of ethylene glycol (approx. 0.5 mL per mmol of substrate) and a catalytic amount of water (1-2 drops). Stir vigorously at 95°C for 3 to 4 hours.

-

Causality: Ethylene glycol reacts specifically with the unreacted LR and its phosphorus-oxo byproducts, cleaving them into highly polar, water-soluble species that migrate out of the toluene phase 5.

-

Self-Validating Checkpoint: Perform TLC strictly on the upper toluene layer. The purification is validated when the distinct byproduct spots completely disappear from the organic phase.

-

-

Phase Separation & Isolation: Transfer the slightly cooled mixture to a separatory funnel. Discard the lower, dense ethylene glycol layer. Wash the toluene layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Crystallization: Recrystallize the crude residue from an ethanol/water mixture to yield pure 3-(tert-Butyl)benzothioamide as a crystalline solid.

Downstream Application & Visualization

Once synthesized, 3-(tert-Butyl)benzothioamide is primed for the Hantzsch Thiazole Synthesis . By refluxing the thioamide with an α-halocarbonyl compound (such as ethyl 2-chloroacetoacetate) in ethanol, a rapid cyclocondensation occurs 2. This reaction eliminates water and hydrogen halide, yielding a highly substituted 2-(3-tert-butylphenyl)thiazole derivative—a privileged scaffold for antimicrobial, antioxidant, and anticancer screening 6.

The logical relationship and workflow of this process are visualized below:

Synthesis of 3-(tert-butyl)benzothioamide and its application in Hantzsch thiazole cyclization.

References

-

Zhao, et al. "Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates". Molecules (NIH/PMC). URL:[Link]

-

MedCrave. "Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review". MedCrave Online. URL:[Link]

-

MDPI. "New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation". Molecules. URL: [Link]

-

El-Sayed, et al. "Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent". NIH/PMC. URL: [Link]

-

Wu, et al. "A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent". Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]

- 4. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Optimized Experimental Protocols for the Synthesis of 3-(tert-Butyl)benzothioamide

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Mechanistic Rationale & Strategic Design

The transformation of nitriles into primary thioamides is a foundational operation in organic synthesis, particularly for generating precursors required in Hantzsch thiazole couplings during drug discovery. Historically, this transformation required the use of highly toxic, gaseous hydrogen sulfide (H₂S) under high pressure—a method plagued by environmental hazards and operational bottlenecks.

To bypass these hazardous conditions, this guide details two modern, field-proven methodologies for the synthesis of 3-(tert-Butyl)benzothioamide starting from 3-(tert-butyl)benzonitrile.

Causality in Reaction Design: The meta-substituted tert-butyl group on the aromatic ring provides a slight inductive (+I) electron-donating effect but critically avoids the severe steric hindrance that an ortho-substitution would impose on the electrophilic cyano carbon.

-

Protocol A leverages 1 [1]. Microwave dielectric heating ensures rapid, homogeneous energy transfer, accelerating the nucleophilic attack of the SH⁻ anion on the nitrile carbon.

-

Protocol B utilizes a novel2 [2] at room temperature. The addition of Na₂S₂O₄ to P₄S₁₀ generates a highly reactive thionating complex in situ, driving the reaction to completion in minutes without external heating, which is ideal for thermally sensitive substrates.

Mechanistic pathway of nitrile thionation via nucleophilic SH⁻ attack.

Reagent Matrix

| Reagent / Material | CAS Number | MW ( g/mol ) | Equivalents | Role in Synthesis |

| 3-(tert-Butyl)benzonitrile | 4210-32-6 | 159.23 | 1.0 | Electrophilic Substrate |

| Ammonium Sulfide (50% in H₂O) | 12135-76-1 | 68.14 | 1.0 - 2.0 | Nucleophile Source (Protocol A) |

| Phosphorus Pentasulfide (P₄S₁₀) | 1314-80-3 | 444.56 | 1.0 | Thionating Agent (Protocol B) |

| Sodium Dithionite (Na₂S₂O₄) | 7775-14-6 | 174.11 | 1.0 | Activator (Protocol B) |

| Methanol (HPLC Grade) | 67-56-1 | 32.04 | Solvent | Microwave Medium (Protocol A) |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Reaction Medium (Protocol B) |

Step-by-Step Experimental Workflows

Protocol A: Microwave-Assisted Thionation using (NH₄)₂S

This method is prioritized for rapid library generation and high atom economy.

-

Substrate Preparation: In a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, dissolve 3-(tert-butyl)benzonitrile (0.5 mmol, 79.6 mg) in HPLC-grade Methanol (5.0 mL).

-

Reagent Addition: Add (NH₄)₂S (0.5 mmol, 1.0 equiv; 50 wt. % in H₂O) dropwise to the solution. Seal the vial immediately with a Teflon-lined crimp cap.

-

Causality: Sealing the vial prevents the escape of volatile sulfur species, maintaining stoichiometry and preventing toxic exposure.

-

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 80 °C (100 W) for 15 minutes.

-

Causality: Microwave dielectric heating rapidly overcomes the activation energy barrier for nucleophilic addition, reducing reaction times from 18 hours (at room temperature) to 15 minutes.

-

-

Solvent Evaporation: Cool the vial to room temperature. Transfer the mixture to a round-bottom flask and concentrate in vacuo to remove the methanol.

-

Liquid-Liquid Extraction: Partition the crude residue between Ethyl Acetate (10 mL) and Deionized Water (10 mL). Extract the aqueous layer with additional EtOAc (2 x 5 mL).

-

Drying & Purification: Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 3-(tert-Butyl)benzothioamide.

Step-by-step experimental workflow for Protocol A (Microwave synthesis).

Protocol B: Room-Temperature Thionation using P₄S₁₀/Na₂S₂O₄

This method is prioritized for scale-up and laboratories lacking microwave reactors.

-

Substrate Preparation: In a 25 mL round-bottom flask, dissolve 3-(tert-butyl)benzonitrile (1.0 mmol, 159.2 mg) in absolute Ethanol (10 mL).

-

In-Situ Activation: Add Phosphorus pentasulfide (P₄S₁₀) (1.0 mmol, 444.5 mg) and Sodium dithionite (Na₂S₂O₄) (1.0 mmol, 174.1 mg) sequentially.

-

Causality: The stoichiometric equivalence ensures optimal formation of the active thionating species. The reaction is mildly exothermic and generates the reactive complex without external thermal degradation.

-

-

Stirring: Stir vigorously at room temperature (20-25 °C) for 15–25 minutes. Monitor closely via TLC.

-

Quenching & Workup: Once complete, quench the reaction carefully with cold water (15 mL). Extract the aqueous mixture with Dichloromethane (DCM) (3 x 10 mL).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent. Purify the crude solid by recrystallization from hot ethanol.

Self-Validating Analytical Checkpoints

A robust chemical protocol must operate as a self-validating system. Do not proceed to downstream applications without verifying the following analytical checkpoints:

-

TLC Monitoring: The starting nitrile and the resulting thioamide have distinct Rf values. The thioamide product will be highly UV-active (254 nm) and will stain intensely with iodine (I₂) vapor due to the presence of the sulfur atom.

-

Mass Spectrometry (LC-MS): Confirm the product mass. The expected monoisotopic mass for C₁₁H₁₅NS is 193.09 Da. The self-validating checkpoint is the presence of the [M+H]⁺ peak at m/z 194.1 .

-

¹H NMR Spectroscopy (CDCl₃ or DMSO-d₆): The most diagnostic structural checkpoint is the appearance of the thioamide -NH₂ protons. Due to restricted rotation around the C-N bond (caused by significant double-bond character from resonance with the C=S group), the two protons are magnetically non-equivalent. They will appear as two distinct, broad singlets far downfield (typically between 9.0 and 10.5 ppm) , which is a highly characteristic shift compared to standard oxygen-based amides.

Quantitative Protocol Comparison

| Parameter | Protocol A (Microwave / (NH₄)₂S) | Protocol B (Room Temp / P₄S₁₀) |

| Reaction Time | 15 minutes | 15 - 25 minutes |

| Temperature | 80 °C | 20 - 25 °C |

| Expected Yield | 85% - 95% | 80% - 90% |

| Scalability | Low to Medium (Vial size limited) | High (Standard glassware) |

| Primary Byproducts | Ammonia, Water | Phosphates, Sulfates |

Safety & Hazard Mitigation

-

H₂S Gas Evolution: Both protocols have the potential to generate trace amounts of highly toxic hydrogen sulfide (H₂S) gas. All operations, especially reagent addition, quenching, and solvent evaporation, MUST be performed inside a properly ventilated fume hood.

-

P₄S₁₀ Quenching (Protocol B): Unreacted P₄S₁₀ reacts exothermically with water to release H₂S and phosphoric acid. Quench reaction vessels slowly with an aqueous sodium hypochlorite (bleach) solution in a secondary container. This oxidizes residual sulfides to benign sulfates prior to hazardous waste disposal.

References

- Simple Microwave-Assisted Method for the Synthesis of Primary Thioamides from Nitriles: Ammonium Sulfide at Room Temper

- Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature Source: Taylor & Francis (tandfonline.com) URL: [2]

Sources

using 3-(tert-Butyl)benzothioamide as a building block in organic synthesis

Application Note: 3-(tert-Butyl)benzothioamide as a Strategic Building Block in Heterocyclic Organic Synthesis

Abstract 3-(tert-Butyl)benzothioamide is a highly versatile synthetic intermediate utilized extensively in the construction of complex heterocyclic scaffolds. As a bioisostere of canonical amides, the thioamide functional group offers unique physicochemical properties, including altered hydrogen-bonding capabilities and enhanced nucleophilicity. This application note provides a comprehensive, self-validating guide to utilizing 3-(tert-Butyl)benzothioamide in organic synthesis, with a specific focus on the Hantzsch thiazole synthesis, reaction optimization, and its downstream applications in drug discovery.

Introduction

Thioamides are critical building blocks in modern organic synthesis and medicinal chemistry[1]. They serve as fascinating bioisosteres of amide bonds; the substitution of oxygen for sulfur yields a longer C=S bond, stronger hydrogen-bond donating capacity, and weaker hydrogen-bond accepting traits[2][3].

The specific compound 3-(tert-Butyl)benzothioamide is particularly valuable. The bulky, electron-donating tert-butyl group enhances the lipophilicity of downstream products—a critical parameter for cellular permeability in drug design—while providing steric shielding that can improve metabolic stability against hydrolytic enzymes[2]. This building block is most prominently used to synthesize functionalized thiazoles, bisthiazoles, and peptidomimetics[4][5].

Mechanistic Rationale: The Hantzsch Thiazole Synthesis

The most robust method for constructing the thiazole core from a thioamide is the Hantzsch thiazole synthesis, a cyclization reaction between an α-halocarbonyl compound and a thioamide[6].

Mechanistic Causality: The reaction is initiated by the nucleophilic attack of the thioamide sulfur atom onto the electrophilic α-carbon of the haloketone[6]. This S-alkylation is kinetically favored over N-alkylation because sulfur possesses a larger van der Waals radius and superior polarizability compared to nitrogen or oxygen, making it a highly effective "soft" nucleophile[3]. The resulting thioether intermediate undergoes an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate[6]. Subsequent acid- or base-catalyzed dehydration and aromatization drive the reaction forward to yield the thermodynamically stable 2,4-disubstituted thiazole[4][7].

Fig 1: Mechanistic workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-(3-(tert-butyl)phenyl)-4-phenylthiazole

This protocol outlines the condensation of 3-(tert-Butyl)benzothioamide with 2-bromoacetophenone. The procedure is designed with built-in validation checkpoints to ensure high fidelity and reproducibility.

Materials:

-

3-(tert-Butyl)benzothioamide (1.0 equiv, 5.0 mmol)

-

2-Bromoacetophenone (1.05 equiv, 5.25 mmol)

-

Absolute Ethanol (15 mL)

-

5% Aqueous Na₂CO₃ solution

Step-by-Step Methodology:

-

Reaction Initiation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 3-(tert-Butyl)benzothioamide in 15 mL of absolute ethanol.

-

Causality: Ethanol is a polar protic solvent that effectively solvates the ionic intermediates and facilitates the elimination of HBr and water during the aromatization step[7].

-

-

Electrophile Addition: Add 5.25 mmol of 2-bromoacetophenone in one portion. Attach a reflux condenser to the flask.

-

Thermal Activation: Heat the mixture to reflux (approx. 78°C) with continuous stirring for 1.5 hours.

-